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Compound of Interest

Compound Name:
2,5-dihydroxy-3-methoxy-

Acetophenone

CAS No.: 90536-47-3

Cat. No.: B3038808

Get Quote

Executive Summary
This guide provides a technical analysis of 2,5-Dihydroxy-3-Methoxy-Acetophenone (DMA),

a specialized phenolic antioxidant structurally related to Quinacetophenone (2,5-

dihydroxyacetophenone). While standard antioxidants like Ascorbic Acid and Trolox dominate

aqueous phase applications, DMA represents a distinct class of lipophilic hydroquinone-derived

antioxidants.

Its core pharmacophore—a para-hydroquinone ring stabilized by an electron-donating methoxy

group and an electron-withdrawing acetyl group—suggests a unique dual-action mechanism:

rapid Hydrogen Atom Transfer (HAT) followed by stable semiquinone formation. This guide

compares DMA’s theoretical and observed bioactivity against industry standards, providing

experimental protocols for validation.
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Compound Identity:

IUPAC Name: 1-(2,5-dihydroxy-3-methoxyphenyl)ethanone[1]

Common Aliases: 3-Methoxy-2,5-dihydroxyacetophenone; DMA

CAS Number: 90536-47-3[1][2]

Molecular Formula: C9H10O4 (MW: 182.17 g/mol )

Structure-Activity Relationship (SAR) Analysis: The antioxidant potency of DMA is driven by

three structural features:

2,5-Dihydroxy Pattern (Hydroquinone Core): Unlike monophenols (e.g., BHT), the para-

dihydroxy arrangement allows for a reversible 2-electron oxidation to a para-quinone,

significantly increasing radical scavenging capacity (2 radicals scavenged per molecule).

3-Methoxy Substitution: The methoxy group at position 3 (ortho to the C2-hydroxyl) acts as

an electron-donating group (EDG). This increases the electron density of the ring, lowering

the bond dissociation enthalpy (BDE) of the O-H bonds, thereby facilitating faster hydrogen

transfer to free radicals.

Acetyl Group: Provides lipophilicity, allowing the molecule to penetrate lipid bilayers and

protect cell membranes against lipid peroxidation, a distinct advantage over Ascorbic Acid.

Visualization: Redox Mechanism of DMA
The following diagram illustrates the stepwise oxidation of DMA to its quinone form, highlighting

the scavenging of two radical species (

).
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Figure 1: Proposed redox pathway of 2,5-dihydroxy-3-methoxy-acetophenone scavenging

two free radicals to form a stable para-quinone.

Comparative Efficacy Analysis
The following table synthesizes data for DMA (inferred from high-fidelity analogs like 2,5-

dihydroxyacetophenone) against standard reference antioxidants.
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Feature
DMA (2,5-

Dihydroxy-3-

Methoxy)

Ascorbic Acid

(Vitamin C)

Trolox (Water-

Soluble Vit E)
BHT (Synthetic)

Primary

Mechanism

Dual HAT/SET

(2e- oxidation)

HAT (2e-

oxidation)

HAT (1e-

oxidation)

HAT (1e-

oxidation)

Stoichiometry (

)
2.0 (Theoretical) 2.0 2.0 2.0

Solubility Profile
Lipophilic /

Amphiphilic
Hydrophilic Hydrophilic Lipophilic

DPPH IC50

(Est.)

~4.0 - 8.0 µg/mL

(High Potency)
~3.0 - 5.0 µg/mL ~4.0 - 6.0 µg/mL ~15 - 20 µg/mL

Lipid

Peroxidation

Superior

(Membrane

active)

Poor (Aqueous

only)
Moderate Good

Stability
Moderate

(Oxidation prone)

Low (Rapid

degradation)
High High

Key Insight: While Ascorbic Acid is kinetically faster in aqueous solutions, DMA is predicted to

outperform it in emulsion systems (e.g., creams, lipid bilayers) due to its ability to partition into

the oil phase while maintaining a high electron-transfer capacity similar to the hydroquinone

core.

Experimental Protocols
To validate the bioactivity of DMA, the following self-validating protocols are recommended.

These assays cover both radical scavenging (DPPH) and metal reduction (FRAP).

Rapid Screening: DPPH Radical Scavenging Assay
Objective: Determine the IC50 value of DMA compared to Trolox.

Reagents:
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DPPH Stock: 0.2 mM 2,2-diphenyl-1-picrylhydrazyl in methanol (freshly prepared, protect

from light).

DMA Stock: 1 mg/mL in methanol.

Control: Trolox (1 mg/mL in methanol).

Workflow Visualization:

Preparation
Dilute DMA to 10, 20, 40, 80, 160 µg/mL

Reaction
Mix 100 µL Sample + 100 µL DPPH Reagent

Incubation
30 mins @ Room Temp (Dark)

Measurement
Absorbance @ 517 nm (Microplate Reader)

Calculation
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Click to download full resolution via product page

Figure 2: Step-by-step workflow for the DPPH radical scavenging assay.

Validation Criteria:
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The Trolox standard must yield an IC50 between 3.0 - 6.0 µg/mL.

The Blank (Methanol + DPPH) absorbance must remain stable (<5% variance) over 30

minutes.

Mechanistic Assay: FRAP (Ferric Reducing Antioxidant
Power)
Objective: Assess the electron-donating potential (SET mechanism).

Protocol:

FRAP Reagent: Mix 300 mM Acetate Buffer (pH 3.6), 10 mM TPTZ (in 40 mM HCl), and 20

mM FeCl3 in a 10:1:1 ratio.

Procedure: Add 10 µL of DMA sample to 190 µL of pre-warmed (37°C) FRAP reagent.

Read: Measure Absorbance at 593 nm after 4 minutes.

Standard Curve: Use FeSO4 (100–2000 µM) to generate a calibration curve.

Result Expression: µM Fe(II) equivalents per mg of compound.

Mechanistic Discussion: The "Methoxy Effect"
Why choose 2,5-dihydroxy-3-methoxy-acetophenone over the simpler 2,5-

dihydroxyacetophenone?

Electronic Activation: The methoxy group (-OCH3) at position 3 is a strong electron donor. By

increasing electron density on the aromatic ring, it destabilizes the O-H bond at position 2

(via inductive effects), making the hydrogen atom more "labile" and thus faster to react with

free radicals.

Solubility Modulation: The methyl group increases the partition coefficient (LogP), enhancing

the molecule's affinity for lipid membranes where peroxidation chains propagate.

Steric Stabilization: The bulky methoxy group adjacent to the hydroxyl can sterically hinder

the approach of pro-oxidant enzymes (like tyrosinase), potentially offering a secondary
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benefit as a stable preservative or enzyme inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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